2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid

Catalog No.
S13025651
CAS No.
654649-02-2
M.F
C20H14ClN3O2
M. Wt
363.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methyl...

CAS Number

654649-02-2

Product Name

2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid

IUPAC Name

2-[[(4-chlorophenyl)-phenyldiazenylmethylidene]amino]benzoic acid

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

InChI

InChI=1S/C20H14ClN3O2/c21-15-12-10-14(11-13-15)19(24-23-16-6-2-1-3-7-16)22-18-9-5-4-8-17(18)20(25)26/h1-13H,(H,25,26)

InChI Key

SHDUYZPPBMGRCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC(=NC2=CC=CC=C2C(=O)O)C3=CC=C(C=C3)Cl

The compound 2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid is a complex organic molecule characterized by its unique structural features, including a benzoic acid moiety and a phenyldiazenyl group. Its systematic name reflects the presence of a chlorophenyl group and an azobenzene derivative, which contribute to its chemical properties and potential applications in various fields. The compound is notable for its potential biological activities and applications in medicinal chemistry.

Due to its functional groups. Key reactions include:

  • Azo Coupling Reactions: The phenyldiazenyl group can undergo azo coupling with electron-rich aromatic compounds, leading to the formation of new azo compounds.
  • Acid-Base Reactions: The carboxylic acid group can act as an acid, participating in neutralization reactions with bases.
  • Reduction Reactions: The azobenzene moiety can be reduced to form corresponding amines under specific conditions, which may be relevant for synthetic transformations.

Research indicates that compounds containing azobenzene structures exhibit various biological activities. Specifically, 2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid may possess:

  • Antimicrobial Properties: Similar compounds have shown mild to moderate antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Photosensitivity: The azobenzene structure allows for light-induced changes, which can be utilized in photopharmacology to control biological responses through light activation .

The synthesis of 2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid typically involves several steps:

  • Formation of the Azo Compound: The reaction of 4-chlorophenyl hydrazine with an appropriate aromatic aldehyde under acidic conditions leads to the formation of the phenyldiazenyl moiety.
  • Condensation Reaction: The resulting azo compound is then reacted with benzoic acid derivatives to introduce the amino group and complete the synthesis.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further studies.

This compound has potential applications in:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents.
  • Photopharmacology: Its photosensitive nature allows it to be used in studies involving light-controlled drug delivery systems.
  • Material Science: The unique properties of azobenzenes make them suitable for applications in smart materials and molecular switches.

Interaction studies are crucial for understanding the behavior of this compound in biological systems. Preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors involved in pain signaling pathways. Its ability to modulate these interactions through light activation could lead to innovative therapeutic strategies.

Several compounds share structural similarities with 2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid, including:

Compound NameStructure FeaturesUnique Aspects
4-(Phenyldiazenyl)benzoic acidContains a phenyldiazenyl groupKnown for photosensitivity and pain modulation
4-Chlorophenyl azideAryl azide structureImportant in click chemistry and synthesis reactions
4-(Chlorophenyl)hydrazineHydrazine derivative with chlorophenyl groupExhibits different reactivity patterns compared to diazenes

These compounds highlight the unique properties of 2-[(Z)-{(4-Chlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid, particularly its combination of antimicrobial potential and photosensitivity, which distinguishes it from other related compounds.

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

363.0774544 g/mol

Monoisotopic Mass

363.0774544 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

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